molecular formula C14H19NO4 B091918 ETHANOL, 2,2'-(PHENYLIMINO)BIS-, DIACETATE (ester) CAS No. 19249-34-4

ETHANOL, 2,2'-(PHENYLIMINO)BIS-, DIACETATE (ester)

Cat. No. B091918
CAS RN: 19249-34-4
M. Wt: 265.3 g/mol
InChI Key: XQGHEXBVXWBMGC-UHFFFAOYSA-N
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Patent
US05001209

Procedure details

To 450 ml of dry dimethyl formamide were slowly added dropwise with stirring and at a temperature of 0°-10° C. 100 ml of freshly distilled phosphoroxytrichloride. This mixture was stirred for 2 hours at 20° C. To this mixture there was subsequently added dropwise with proper stirring and over a period of 60 minutes the crude reaction product of the previous step, viz. N,N-di(2-acetyloxyethyl)aniline, the reaction mixture being kept at a temperature of 20° C. Next, the reaction mixture was heated to 60° C. for 60 minutes and then poured, with vigorous stirring, into a mixture of 1 kg of ice and a solution of 525 g of sodium acetate trihydrate in 1 l of water. The organic layer was separated and the water layer was extracted four times, each time with 300 ml of dichloromethane. The combined organic layers were washed three times, each time with 200 ml of water, dried on magnesium sulphate, and concentrated by evaporation. The residue (about 280 g of dark brown oil), which consisted almost entirely of 4-di(2-acetyloxyethyl)aminobenzaldehyde, was used in the next step without further purification.
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphoroxytrichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Quantity
525 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].[C:6]([O:9][CH2:10][CH2:11][N:12]([CH2:19][CH2:20][O:21][C:22](=[O:24])[CH3:23])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:8])[CH3:7].O.O.O.C([O-])(=O)C.[Na+]>O>[C:22]([O:21][CH2:20][CH2:19][N:12]([CH2:11][CH2:10][O:9][C:6](=[O:8])[CH3:7])[C:13]1[CH:18]=[CH:17][C:16]([CH:3]=[O:4])=[CH:15][CH:14]=1)(=[O:24])[CH3:23] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
450 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
phosphoroxytrichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCN(C1=CC=CC=C1)CCOC(C)=O
Step Four
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Five
Name
Quantity
525 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring and at a temperature of 0°-10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for 2 hours at 20° C
Duration
2 h
ADDITION
Type
ADDITION
Details
To this mixture there was subsequently added dropwise
STIRRING
Type
STIRRING
Details
with proper stirring and over a period of 60 minutes the crude
Duration
60 min
CUSTOM
Type
CUSTOM
Details
reaction product of the previous step, viz
CUSTOM
Type
CUSTOM
Details
being kept at a temperature of 20° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted four times
WASH
Type
WASH
Details
The combined organic layers were washed three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each time with 200 ml of water, dried on magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCN(C1=CC=C(C=O)C=C1)CCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.